molecular formula C16H14ClN3OS B6556415 3-chloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzothiophene-2-carboxamide CAS No. 1040638-89-8

3-chloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B6556415
CAS No.: 1040638-89-8
M. Wt: 331.8 g/mol
InChI Key: JTAZAVYTYONJHN-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a benzothiophene core with a cyclopenta[c]pyrazole moiety linked via a carboxamide bridge. The 3-chloro substituent on the benzothiophene and the 2-methyl group on the pyrazole ring are critical for its stereoelectronic properties.

Properties

IUPAC Name

3-chloro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-20-15(9-6-4-7-11(9)19-20)18-16(21)14-13(17)10-5-2-3-8-12(10)22-14/h2-3,5,8H,4,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZAVYTYONJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis : All compared compounds share carboxamide linkages, suggesting common synthetic routes (e.g., coupling reactions).
  • Bioactivity Data Gap: No explicit IC50, solubility, or toxicity data is available in the provided evidence, limiting direct pharmacological comparisons.
  • Structural Trends : Chloro and methyl substituents are prevalent across analogs, likely optimizing steric and electronic profiles for target engagement.

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